2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide
Description
Properties
IUPAC Name |
2-[[11-(furan-2-ylmethyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c28-20(25-12-11-16-6-2-1-3-7-16)15-31-24-26-22-21(18-9-4-10-19(18)32-22)23(29)27(24)14-17-8-5-13-30-17/h1-3,5-8,13H,4,9-12,14-15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJXXKYRODZAGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NCCC4=CC=CC=C4)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide is a novel synthetic derivative with potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 426.51 g/mol. The compound features a complex structure that includes a furan ring and thieno[2,3-d]pyrimidine moiety. Its unique configuration suggests potential interactions with biological targets.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with similar compounds in the thieno and pyrimidine classes. These include:
- Anticancer Activity : Certain derivatives have shown promising results in inhibiting tumor cell growth.
- Antimicrobial Properties : Compounds within this class have demonstrated effectiveness against a range of bacterial strains.
- Antioxidant Effects : Some derivatives exhibit significant antioxidant activity, protecting cells from oxidative stress.
Anticancer Activity
A study involving thieno[2,3-d]pyrimidine derivatives indicated that compounds similar to our target showed potent cytotoxic effects against various cancer cell lines including KB (human oral cancer), IGROV1 (ovarian cancer), and SKOV3 (ovarian cancer) cells. The mechanism appears linked to the inhibition of folate receptors and selective uptake by tumor cells .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 5 | KB | <1 |
| 7 | IGROV1 | <1 |
| 6 | SKOV3 | <1 |
These results suggest that our compound may also possess similar anticancer properties due to structural similarities.
Antimicrobial Properties
Research has shown that thienopyrimidine derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to our target have been tested against Gram-positive and Gram-negative bacteria, yielding minimum inhibitory concentrations (MICs) in the low micromolar range .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 15 |
This suggests potential applications in treating bacterial infections.
Antioxidant Activity
The antioxidant capacity of thieno derivatives has been evaluated using various assays. For example, one study reported that certain thieno compounds significantly reduced oxidative damage in erythrocytes exposed to toxic substances .
Case Studies
- In Vivo Studies : In a study on the effects of thieno derivatives on animal models exposed to carcinogens, significant reductions in tumor incidence were observed when treated with these compounds.
- Cell Cycle Analysis : Another investigation into the effects on cell cycle profiles revealed that specific derivatives induced G0/G1 phase arrest in cancer cells, suggesting a mechanism for their anticancer activity .
Scientific Research Applications
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions that incorporate furan and thieno-pyrimidine moieties. The synthetic pathway often utilizes various reagents and catalysts to achieve the desired structural configuration. For example, palladium or copper catalysts can be employed in coupling reactions to form the thieno-pyrimidine backbone, while the furan substituent can be introduced through electrophilic aromatic substitution reactions.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thieno-pyrimidines have been shown to inhibit tumor cell proliferation by targeting specific pathways involved in cancer progression. The mechanism often involves the inhibition of key enzymes such as glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial for nucleotide synthesis in rapidly dividing cells .
Antimicrobial Activity
Compounds containing furan and thieno groups have also demonstrated antimicrobial activity against a range of pathogens. Research indicates that such compounds can disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
Antiviral Potential
There is emerging evidence supporting the antiviral potential of similar heterocyclic compounds. For example, certain thieno-pyrimidine derivatives have shown efficacy against viral infections by inhibiting viral replication processes . The specific interactions at the molecular level are still under investigation but suggest a promising avenue for antiviral drug development.
Pharmacokinetic Properties
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data indicate that modifications to the compound's structure can enhance its solubility and bioavailability. Computational modeling approaches are often employed to predict these properties based on the compound's chemical structure .
Case Studies
- Anticancer Efficacy : A study involving a related thieno-pyrimidine compound demonstrated significant tumor growth inhibition in xenograft models. The compound's selectivity for folate receptors allowed for targeted delivery to cancer cells, minimizing systemic toxicity .
- Antimicrobial Activity : In vitro tests showed that a derivative of this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
